molecular formula C23H22FNO4 B2889770 (3As,6aR)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid CAS No. 2416218-61-4

(3As,6aR)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid

Cat. No. B2889770
CAS RN: 2416218-61-4
M. Wt: 395.43
InChI Key: VDVLFOZNQMZEQN-DHIUTWEWSA-N
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Description

The compound contains a fluoren-9-ylmethoxycarbonyl group, which is a common protecting group used in peptide synthesis . It also contains a tetrahydro-1H-cyclopenta[c]pyrrole ring, which is a type of cyclic amine. The presence of a carboxylic acid group indicates that this compound could be an intermediate in the synthesis of more complex molecules.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the fluoren-9-ylmethoxycarbonyl group, the tetrahydro-1H-cyclopenta[c]pyrrole ring, and the carboxylic acid group. The relative positions of these groups in the molecule would determine its three-dimensional structure and potentially its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the carboxylic acid group, which is typically reactive towards bases and can undergo reactions to form esters, amides, and other derivatives. The fluoren-9-ylmethoxycarbonyl group is typically stable under a variety of conditions, but can be removed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylic acid group could make it relatively polar, affecting its solubility in different solvents. The cyclic structure could also influence its melting point and boiling point .

Scientific Research Applications

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of the compound , is used for the protection of hydroxy-groups in organic synthesis. It is compatible with various acid- and base-labile protecting groups and can be conveniently removed while other base-labile protecting groups remain intact (Gioeli & Chattopadhyaya, 1982).

Synthesis of Polyamides

This compound has been utilized in the synthesis of new diphenylfluorene-based aromatic polyamides. These polyamides are readily soluble in organic solvents and form transparent, flexible, and tough films. They exhibit high glass transition temperatures and are stable up to significant temperatures in both nitrogen and air environments (Hsiao, Yang, & Lin, 1999).

Antibacterial Activity

Derivatives of this compound have been synthesized and tested for their antibacterial activity. These derivatives have shown potent in vitro antibacterial activity against various bacterial strains, indicating their potential as effective antibacterial agents (Asahina, Takei, Kimura, & Fukuda, 2008).

Sensing Applications

In the realm of sensing, compounds related to this chemical have been used in the development of fluorescence sensors. These sensors can detect specific anions or changes in environmental conditions, demonstrating the versatility of this compound in sensor technology (Kumar et al., 2017).

C-H Functionalization

The compound has been involved in studies related to C-H functionalization of cyclic amines. This process leads to the formation of pyrrolines, which can be further oxidized or reduced, showcasing the compound's role in complex organic reactions (Kang, Richers, Sawicki, & Seidel, 2015).

Synthesis of Novel Compounds

It has also been used in the efficient synthesis of novel fluorine-bearing compounds, which show promise as amylolytic agents against certain fungi (Makki, Bakhotmah, & Abdel-Rahman, 2012).

Fluorescence Research

Research involving this compound has contributed to understanding the origins of fluorescence in carbon dots, expanding potential applications in this field (Shi et al., 2016).

Mechanism of Action

Target of Action

EN300-26674972, also known as JNJ-75276617, is a highly selective and orally bioavailable small molecule that targets the menin-histone-lysine N-methyltransferase 2A (KMT2A) protein-protein interaction . The KMT2A protein plays a crucial role in the progression of acute myeloid leukemia (AML) and B-cell acute lymphoblastic leukemia (ALL) in preclinical models .

Mode of Action

The compound works by pharmacologically disrupting the interaction between the menin and KMT2A proteins . This disruption has been shown to induce differentiation and block the progression of KMT2A-rearranged or NPM1c acute myeloid leukemia (AML) and B-cell acute lymphoblastic leukemia (ALL) .

Biochemical Pathways

The compound’s action affects the HOX/Meis1 stemness genes and induces differentiation genes in KMT2A- or NPM1-altered leukemic cells . This leads to a differentiation process followed by cell death .

Pharmacokinetics

It is known that the compound is orally bioavailable , suggesting that it can be absorbed through the digestive tract and distributed throughout the body.

Result of Action

The compound’s action results in the inhibition of the HOX/Meis1 stemness genes and the induction of differentiation genes in KMT2A- or NPM1-altered leukemic cells . This leads to a differentiation process followed by cell death . The compound has shown synergistic effects with other drugs like venetoclax and azacitidine in AML cells bearing KMT2A-rearrangements in vitro .

Action Environment

It is known that the compound is stable at room temperature , suggesting that it may be resistant to degradation under normal storage conditions.

properties

IUPAC Name

(3aS,6aR)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FNO4/c24-23-11-5-10-22(23,20(26)27)13-25(14-23)21(28)29-12-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19H,5,10-14H2,(H,26,27)/t22-,23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVLFOZNQMZEQN-DHIUTWEWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(CC2(C1)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@]2(CN(C[C@@]2(C1)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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